
Retapamulin
描述
瑞他帕林是一种由葛兰素史克公司研发的局部抗生素。它是第一个被批准用于人类的全新类型倍他霉素抗生素。瑞他帕林以艾特巴克和阿尔特戈的品牌名称销售。 它于 2007 年 4 月获得美国食品药品监督管理局的批准,用于治疗细菌性皮肤感染,例如脓疱疮 .
准备方法
瑞他帕林是通过半合成法制备的。该过程从使用真菌Clitopilus passeckerianus 进行发酵开始,以产生关键中间体倍他霉素。 然后,该中间体经过五步合成过程生成瑞他帕林 。另一种方法是使用倍他霉素作为起始原料,通过与甲苯磺酰氯缩合反应获得 PLM-TS。 接下来进行一系列反应,包括取代、酸化、水解,以及最后在碱性条件下缩合,生成瑞他帕林 .
化学反应分析
瑞他帕林会发生各种化学反应,包括羟基化和脱甲基化。 主要的代谢途径包括倍他霉素部分的 2β 位和 8α 位的羟基化 。 已知它还会与细菌核糖体相互作用,抑制核糖体肽酰转移酶活性,并部分抑制起始 tRNA 底物与核糖体 P 位点的结合 .
科学研究应用
Clinical Applications
1. Treatment of Skin Infections
Retapamulin is primarily indicated for the treatment of superficial skin infections, particularly impetigo and infected traumatic skin lesions. Clinical trials have demonstrated its efficacy in these applications:
- Impetigo : In a phase 3 study, this compound ointment applied twice daily for five days showed a clinical success rate of 89.5% compared to 53.2% in the placebo group (P < .0001) . Another comparative study against fusidic acid revealed a success rate of 99.1% for this compound versus 94% for fusidic acid (P = .003) .
- Skin and Skin-Structure Infections : this compound has been shown to be effective against various Gram-positive bacteria associated with skin infections, including Methicillin-resistant Staphylococcus aureus (MRSA). In studies involving patients with skin infections, this compound demonstrated comparable efficacy to oral cephalexin, achieving high clinical success rates .
2. Efficacy Against Resistant Strains
This compound has exhibited activity against bacterial strains resistant to multiple antibiotic classes. Research indicates that it maintains efficacy against clinical isolates resistant to β-lactams and quinolones, highlighting its role as a potential treatment option in cases where conventional antibiotics fail .
Case Studies
Several studies have documented the clinical outcomes associated with this compound treatment:
- Case Study on MRSA : A study involving patients with MRSA infections treated with topical this compound reported clinical success rates of approximately 64.9%, showcasing its effectiveness even in resistant cases .
- Comparative Study on Efficacy : In a non-randomized trial assessing this compound's performance against other topical agents, results indicated that this compound was non-inferior to cephalexin in treating infected traumatic lesions, reinforcing its position as a viable topical antibiotic .
Table 1: Clinical Efficacy of this compound in Treating Impetigo
Study Type | Treatment Regimen | Success Rate (%) | Comparison Group | P-value |
---|---|---|---|---|
Phase 3 Randomized Study | This compound 1% twice daily for 5 days | 89.5 | Placebo | <0.0001 |
Comparative Study | This compound vs Fusidic Acid | 99.1 | Fusidic Acid | 0.003 |
Table 2: Resistance Profiles Against this compound
Bacterial Strain | MIC (μg/mL) | Resistance Status |
---|---|---|
Staphylococcus aureus (MRSA) | 0.25 | Resistant to β-lactams |
Streptococcus pyogenes | 0.06 | Sensitive |
Coagulase-negative staphylococci | 0.25 | Variable |
作用机制
瑞他帕林是一种属于倍他霉素类化合物家族的细菌蛋白质合成抑制剂。它通过与细菌核糖体 50S 亚基(23S rRNA 的结构域 V)上的特定位点结合来抑制蛋白质合成的起始。该结合位点涉及核糖体蛋白 L3,位于核糖体 P 位点和肽酰转移酶中心的区域。 通过与该位点结合,瑞他帕林抑制肽酰转移,阻断 P 位点相互作用,并阻止活性 50S 核糖体亚基的正常形成 .
相似化合物的比较
瑞他帕林是倍他霉素类抗生素家族的一部分,该家族还包括泰乐霉素和瓦奈霉素。这些化合物具有相似的作用机制,但在药代动力学特性和临床应用方面有所不同。 例如,泰乐霉素和瓦奈霉素主要用于兽医学,而瑞他帕林则被批准用于人类 。 另一个倍他霉素衍生物来法霉素于 2019 年 8 月获得批准用于全身使用,突出了这类抗生素的持续开发和潜力 .
生物活性
Retapamulin is a topical antibiotic belonging to the pleuromutilin class, primarily used for treating skin infections caused by certain bacteria, including Staphylococcus aureus and Streptococcus pyogenes. Its unique mechanism of action, which involves selective inhibition of protein synthesis at the bacterial ribosome, distinguishes it from other antibiotics and contributes to its efficacy against resistant strains.
This compound exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome, specifically at domain V of the 23S rRNA. This binding inhibits peptidyl transfer, blocks interactions at the P-site, and prevents the formation of active ribosomal subunits necessary for protein synthesis. This mechanism not only differentiates this compound from other protein synthesis inhibitors but also reduces the likelihood of cross-resistance with other antibiotic classes .
Key Mechanistic Features:
- Target : 50S ribosomal subunit
- Action : Inhibition of protein synthesis
- Resistance Potential : Low propensity for resistance development compared to other antibiotics .
In Vitro Efficacy
This compound shows significant in vitro activity against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
Pathogen | MIC90 (μg/mL) |
---|---|
Staphylococcus aureus | 0.12 - 0.25 |
Coagulase-negative staphylococci | 0.06 - 0.25 |
Streptococcus pyogenes | 0.03 - 0.06 |
Anaerobes (e.g., Propionibacterium) | Varies |
This compound has demonstrated efficacy against clinical isolates resistant to other antibiotics, including those with different mechanisms of action such as β-lactams and quinolones .
Clinical Studies
-
Impetigo Treatment :
- In a phase 3 study comparing this compound with fusidic acid, clinical success was achieved in 99.1% of patients treated with this compound versus 94% with fusidic acid (p = 0.003) .
- Another study indicated an 89.5% success rate in clearing impetigo lesions compared to 53.2% in the placebo group (p < 0.0001) .
- Soft Tissue Infections :
Case Studies
In clinical practice, this compound has been successfully used in cases involving:
- Methicillin-resistant Staphylococcus aureus (MRSA): Clinical success rates were noted in patients infected with fusidic acid or mupirocin-resistant strains .
- Pediatric patients suffering from impetigo and folliculitis showed significant improvement after treatment with this compound ointment .
Safety and Tolerability
This compound has been generally well-tolerated with few reported adverse effects. The most common side effects include local reactions at the site of application, such as itching or irritation, which are typically mild and resolve quickly .
属性
CAS 编号 |
224452-66-8 |
---|---|
分子式 |
C30H47NO4S |
分子量 |
517.8 g/mol |
IUPAC 名称 |
[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C30H47NO4S/c1-7-28(4)16-24(35-25(33)17-36-22-14-20-8-9-21(15-22)31(20)6)29(5)18(2)10-12-30(19(3)27(28)34)13-11-23(32)26(29)30/h7,18-22,24,26-27,34H,1,8-17H2,2-6H3/t18?,19?,20?,21?,22?,24?,26?,27?,28-,29+,30+/m1/s1 |
InChI 键 |
STZYTFJPGGDRJD-FLVMOMPBSA-N |
SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
手性 SMILES |
CC1CC[C@@]23CCC(=O)C2[C@@]1(C(C[C@@](C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
规范 SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CC5CCC(C4)N5C)C |
外观 |
White to off-white solid powder |
Key on ui other cas no. |
224452-66-8 |
物理描述 |
Solid |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
3.94e-04 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SB-275833; SB 275833; SB275833; Retapamulin, brand names Altabax and Altargo. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of retapamulin?
A: this compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the peptidyl transferase center located within the 50S ribosomal subunit. [, ] This binding interaction inhibits bacterial protein synthesis. [, , , , ]
Q2: How does the binding of this compound to the ribosome differ from other antibiotics?
A: this compound exhibits a unique binding site on the ribosome compared to other antibiotic classes that target protein synthesis. [, , ] This distinct binding mode contributes to its lack of target-specific cross-resistance with commonly used antibiotics. [, , , ]
Q3: What are the downstream effects of this compound's inhibition of protein synthesis in bacteria?
A: The inhibition of protein synthesis disrupts essential cellular processes in bacteria, ultimately leading to growth arrest and bacterial cell death. [, , ] This bacteriostatic effect makes this compound effective against susceptible bacterial strains.
Q4: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C28H47NO4S, and its molecular weight is 493.75 g/mol. []
Q5: Is there any spectroscopic data available for characterizing this compound?
A: Yes, studies have utilized High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as photodiode array detectors, for the analysis of this compound. [, ] This technique allows for the separation, identification, and quantification of this compound based on its unique chemical properties.
Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A: Topical application of this compound results in low systemic exposure, making it challenging to obtain detailed pharmacokinetic parameters. [, , ] Research using microdialysis techniques has aimed to quantify dermal concentrations and relate them to plasma concentrations. [] Studies have shown that this compound undergoes significant metabolism in vitro and in vivo, primarily through hydroxylation and demethylation pathways. []
Q7: How do the pharmacokinetic properties of this compound relate to its topical application and efficacy?
A: The low systemic absorption of this compound after topical application is advantageous for treating localized skin infections, as it minimizes the risk of systemic side effects. [, ]
Q8: What in vitro models have been used to evaluate the efficacy of this compound?
A: Researchers have employed broth microdilution, agar dilution, and E-test methods to determine the Minimum Inhibitory Concentrations (MICs) of this compound against a range of bacterial isolates. [, , , , , , , , , ] Time-kill assays have also been used to assess its bactericidal activity. []
Q9: What in vivo models have been used to assess the efficacy of this compound?
A: Animal models, particularly the surgical wound infection model in rabbits, have been used to evaluate the efficacy of this compound in treating infected skin lesions. [, ]
Q10: Are there any clinical trials investigating the efficacy of this compound?
A: Yes, numerous clinical trials have been conducted to assess the safety and efficacy of this compound in treating various skin infections, including impetigo and secondarily infected traumatic lesions. [, , , , , , , , , ]
Q11: What are the known resistance mechanisms to this compound?
A: Resistance to this compound is primarily associated with mutations in the rplC gene, which encodes the ribosomal protein L3. [, , , ] These mutations alter the binding site of this compound on the ribosome, reducing its efficacy.
Q12: What is the prevalence of this compound resistance in clinical isolates?
A: While this compound resistance remains relatively low, studies have reported emerging resistance, particularly in MRSA strains. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。